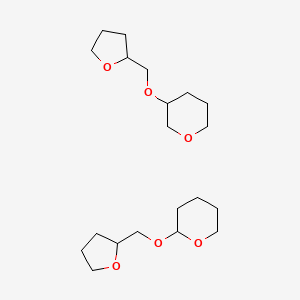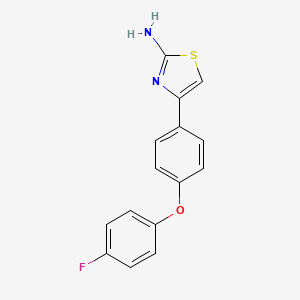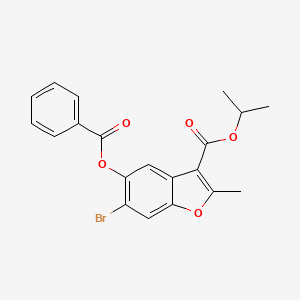
Geodin Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has a molecular formula of C17H14Cl2O8 and a molecular weight of 417.19 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Geodin Hydrate can be synthesized through a series of chemical reactions involving chlorination, hydroxylation, and esterification. The synthetic route typically starts with the chlorination of a benzoic acid derivative, followed by hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring. The final step involves esterification to form the methoxycarbonylphenoxy group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions
Geodin Hydrate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or iodine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogeodin and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Geodin Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, such as antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
Geodin Hydrate exerts its effects through various molecular targets and pathways. It has been shown to stimulate glucose uptake in adipocytes, making it a potential candidate for antidiabetic therapies. The compound interacts with specific receptors and enzymes involved in glucose metabolism, leading to increased glucose uptake and utilization . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
類似化合物との比較
Similar Compounds
Dihydrogeodin: A reduced form of Geodin Hydrate with similar biological activities.
Sulochrin: A precursor in the biosynthesis of this compound with distinct chemical properties.
Neogeodin: Another related compound with similar structural features.
Uniqueness of this compound
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to stimulate glucose uptake and exhibit antioxidant activity sets it apart from other similar compounds .
特性
分子式 |
C17H14Cl2O8 |
|---|---|
分子量 |
417.2 g/mol |
IUPAC名 |
3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23) |
InChIキー |
MYFFDMMUGIQJQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)


![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)



![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)

